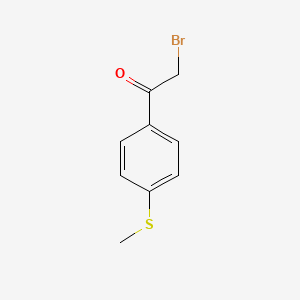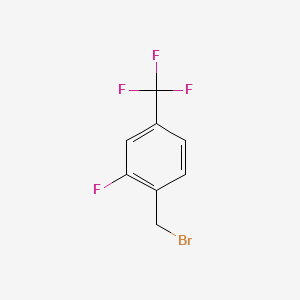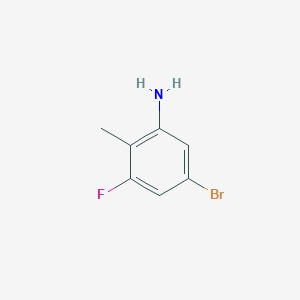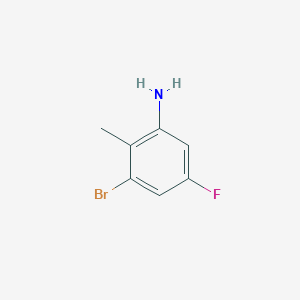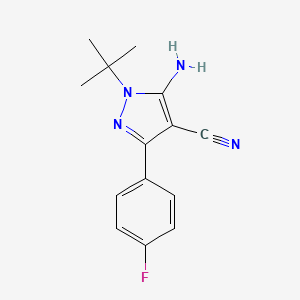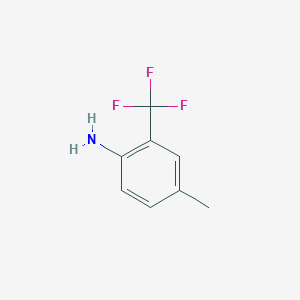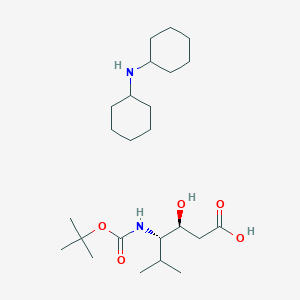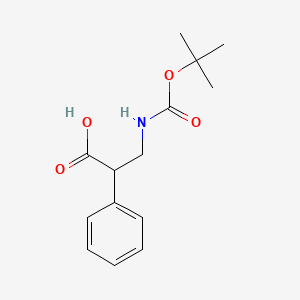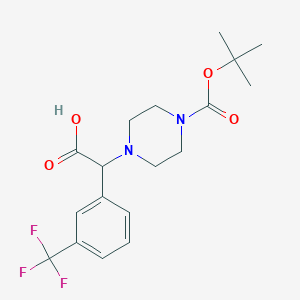
2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid" is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely recognized in the pharmaceutical industry for their biological activity and are commonly used in FDA-approved drugs. The specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group and a trifluoromethyl-phenyl moiety, which suggests potential for increased chemical stability and biological activity .
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and the potential for stereoselectivity. For instance, a six-step synthesis process has been used to transform chiral amino acids into 3-substituted piperazine-2-acetic acid esters, which can then be separated into single stereoisomers . Additionally, the synthesis of novel piperazine derivatives has been achieved through stereoselective diazotization, esterification, and subsequent reactions with chloroacetyl chloride and N-Boc piperazine, followed by deprotection of the Boc group . These methods highlight the intricate processes required to produce specific piperazine-based compounds with desired structural and stereochemical properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of substituents on the nitrogen atoms of the piperazine ring or the carbon atoms can significantly influence the compound's properties. For example, the introduction of a fluorine-substituted tert-butoxycarbonyl group has been shown to lead to potent inhibitory activities in enzyme and cell-based assays . The molecular structure of these compounds is supported by spectral and analytical data, ensuring the correct stereochemistry and functional groups are present for the desired biological activity .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including amidation catalyzed by boronic acids. The ortho-substituent on the boronic acid is critical in preventing the coordination of amines, thus accelerating the amidation process . This reaction is particularly relevant for the synthesis of peptides and can be applied to the synthesis of piperazine derivatives by facilitating the formation of amide bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The introduction of trifluoromethyl groups can increase the compound's lipophilicity, potentially improving its oral bioavailability and metabolic stability . The Boc group is known for its acid stability, making it a suitable protective group for the synthesis of sensitive molecules . These properties are essential for the development of pharmaceutical compounds, as they affect the compound's solubility, stability, and overall pharmacokinetic profile.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Researchers have explored the synthesis of novel compounds using derivatives similar to 2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid. For example, Acharyulu et al. (2009) synthesized new 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters, highlighting the utility of such compounds in chemical synthesis (Acharyulu et al., 2009).
Development of Amides and Esters
- The formation of aminosuccinyl peptides and their transformation to piperazine-2,5-dione derivatives in neutral media has been investigated, as described by Schön & Kisfaludy (2009). This research provides insights into the chemical behavior and potential applications of piperazine derivatives in the development of amides and esters (Schön & Kisfaludy, 2009).
Applications in Medicinal Chemistry
- Lau et al. (2002) described a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, demonstrating the relevance of piperazine and its derivatives in medicinal chemistry and drug design (Lau et al., 2002).
Antihistamine Research
- Arlette (1991) discussed cetirizine, a piperazine antihistamine, highlighting the therapeutic potential of piperazine derivatives in allergy treatment (Arlette, 1991).
Catalytic Applications
- Wang, Lu, & Ishihara (2018) explored the use of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative condensation between carboxylic acids and amines, demonstrating the versatility of such compounds in catalytic processes (Wang, Lu, & Ishihara, 2018).
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-9-7-22(8-10-23)14(15(24)25)12-5-4-6-13(11-12)18(19,20)21/h4-6,11,14H,7-10H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAYHHAPFFLENF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376107 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid | |
CAS RN |
885274-26-0 |
Source


|
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-[3-(trifluoromethyl)phenyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

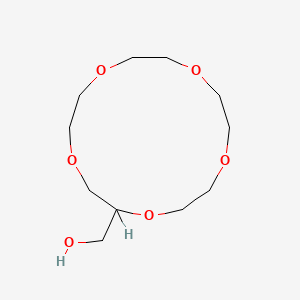
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)
